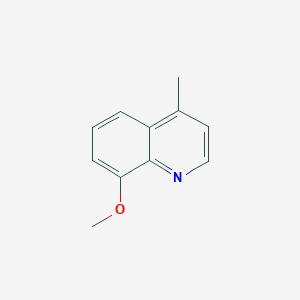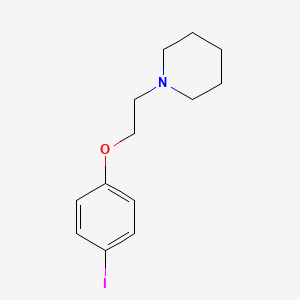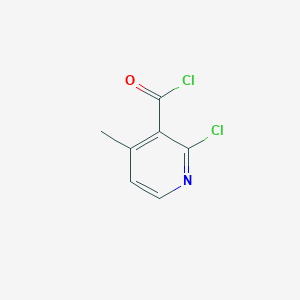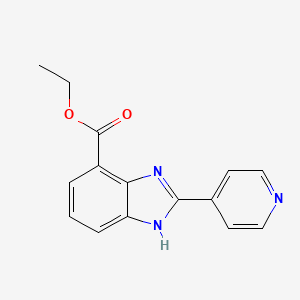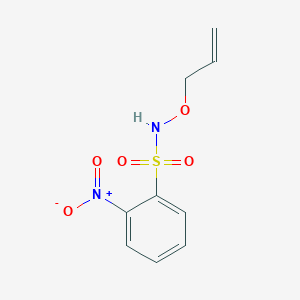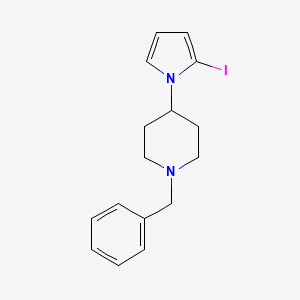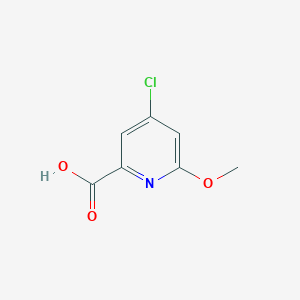
N-(3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)metanosulfonamida
Descripción general
Descripción
“N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide” is a chemical compound. It is related to the class of compounds known as boronic acids and derivatives . These compounds contain a boron atom attached to one or more organic functional groups .
Synthesis Analysis
The synthesis of this compound involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent . This reagent is used to borylate arenes and prepare other boron-containing compounds . The exact synthesis process for this specific compound is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom attached to a phenyl group and a methanesulfonamide group . The boron atom is also attached to two methyl groups and an oxygen atom, forming a dioxaborolane ring . The empirical formula of the compound is C19H24BNO4S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Sus grupos borato y sulfonamida son cruciales en reacciones nucleofílicas y de amidación . Es particularmente útil en la síntesis de moléculas complejas donde se requiere una manipulación precisa del grupo funcional.
Desarrollo de Fármacos
En la investigación farmacéutica, compuestos como este se utilizan como inhibidores enzimáticos o ligandos para fármacos específicos . Juegan un papel crucial en el desarrollo de nuevos agentes terapéuticos, incluidos los fármacos contra el cáncer, debido a su alta reactividad y estabilidad.
Sondas Fluorescentes
La estructura del compuesto le permite actuar como una sonda fluorescente. Puede identificar varias sustancias biológicas y químicas, como el peróxido de hidrógeno, los azúcares, los iones cobre y fluoruro, y las catecolaminas . Esta aplicación es esencial para fines diagnósticos y analíticos en bioquímica.
Portadores de Fármacos Sensibles a Estímulos
Debido a la capacidad de respuesta de los enlaces de éster borónico a los cambios microambientales como el pH, la glucosa y el ATP, este compuesto se utiliza en la construcción de portadores de fármacos sensibles a estímulos . Estos portadores pueden administrar fármacos como la insulina y los genes de manera más efectiva controlando la liberación en respuesta a desencadenantes biológicos específicos.
Catálisis
El compuesto está involucrado en procesos catalíticos, como la protodesboronación de ésteres borónicos de pinacol. Este es un paso crítico en la hidrometilación formal anti-Markovnikov de alquenos, que es una transformación valiosa en la química sintética .
Estudios de Hidrólisis
Los ésteres de pinacol de fenilborónico, como este compuesto, se estudian por su susceptibilidad a la hidrólisis a pH fisiológico . Comprender este proceso es vital para diseñar fármacos que contienen boro que sean estables y efectivos dentro del cuerpo humano.
Acoplamiento de Suzuki–Miyaura
Se puede utilizar en las reacciones de acoplamiento de Suzuki–Miyaura, un método ampliamente empleado para formar enlaces carbono-carbono en la química orgánica. Esta reacción es fundamental en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos y los polímeros .
Reguladores de FLAP
Este compuesto es una materia prima en la síntesis de derivados de diarilo que actúan como reguladores de FLAP (proteína activadora de la 5-lipooxigenasa) . FLAP es importante en el sistema nervioso central, y la regulación de su actividad puede conducir a nuevos tratamientos para trastornos neurológicos.
Mecanismo De Acción
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It is often used in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions due to its unique reactivity . In these reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is a key step in many synthetic pathways, leading to the production of various organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of various organic compounds, including pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and the presence of moisture .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize and purify. It is also relatively stable, and can be stored for long periods of time. However, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide can be toxic if used in high concentrations, and it can interfere with the activity of certain enzymes.
Direcciones Futuras
There are a number of potential future directions for the use of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide in scientific research. It could be used to study the structure and function of proteins involved in signal transduction pathways, and to study the effects of drugs on cell membranes. It could also be used to study the effects of drugs on G-protein coupled receptors, and to study the role of enzymes in metabolic pathways. Additionally, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide could be used to investigate the role of protein kinases in diseases such as cancer, and to study the effects of drugs on the immune system. Finally, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide could be used to study the effects of drugs on the brain, and to study the role of proteins in neurological disorders.
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)15-20(5,16)17/h6-9,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTPCAAJDFFVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584512 | |
| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305448-92-4 | |
| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methanesulfonylamino)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




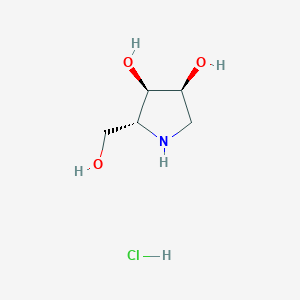

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
